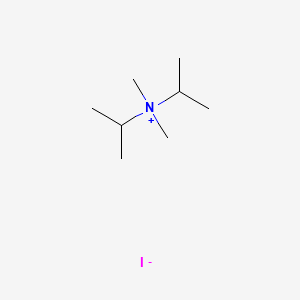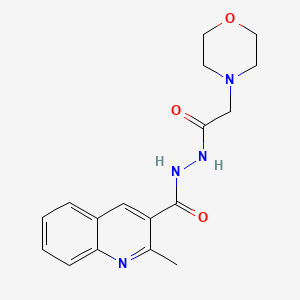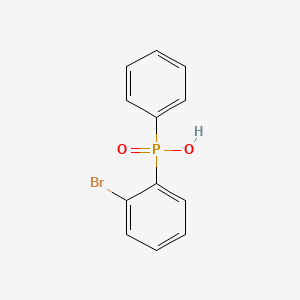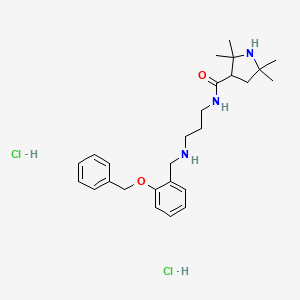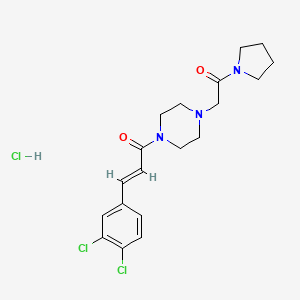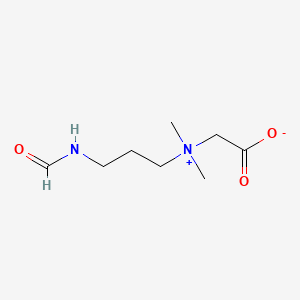
Formamidopropyl betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidopropyl betaine is an amphoteric surfactant widely used in personal care products and cosmetics. It belongs to the betaine family, which are zwitterionic compounds containing both positive and negative charges within the same molecule. This unique structure allows this compound to function effectively as a surfactant, providing excellent foaming, conditioning, and mild cleansing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidopropyl betaine is typically synthesized through a two-step process involving amidation and quaternization reactions. The first step involves the reaction of a fatty acid (such as oleic acid) with a diamine (such as N,N-dimethylaminopropylamine) to form an amidoamine intermediate. This intermediate is then quaternized with a suitable alkylating agent (such as chloroacetic acid) to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product. The use of advanced techniques like accelerated solvent extraction and solid-phase extraction can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Formamidopropyl betaine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Formamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology techniques to enhance cell viability and protein stability.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
Formamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of surfaces. The compound interacts with lipid membranes and proteins, enhancing their solubility and stability. Additionally, this compound can act as an osmolyte, protecting cells from osmotic stress by maintaining cellular hydration .
Comparison with Similar Compounds
Cocamidopropyl Betaine: Derived from coconut oil and used in similar applications as formamidopropyl betaine. It is known for its excellent foaming and conditioning properties.
Lauramidopropyl Betaine: Another betaine surfactant with similar properties, often used in personal care products.
Oleamidopropyl Betaine: Similar in structure and function, used in various industrial and cosmetic formulations.
Uniqueness: this compound stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in formulations requiring mildness and compatibility with sensitive skin .
Properties
CAS No. |
120128-90-7 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[3-formamidopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-10(2,6-8(12)13)5-3-4-9-7-11/h7H,3-6H2,1-2H3,(H-,9,11,12,13) |
InChI Key |
BQNMPOILUKKBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCNC=O)CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


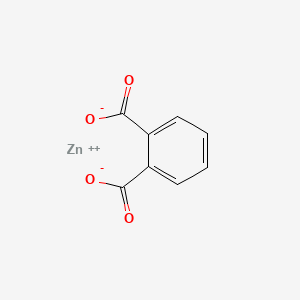
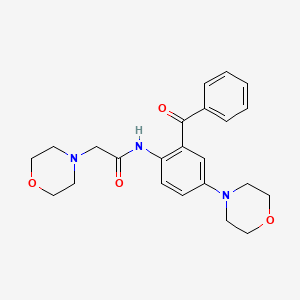

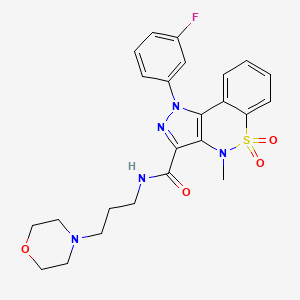
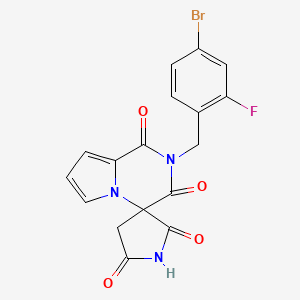
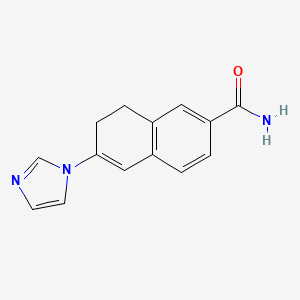
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)


